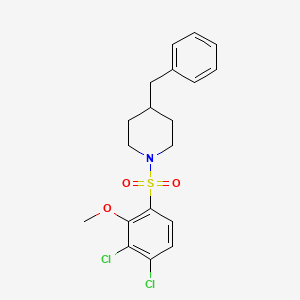
N-(sec-butyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.126597491 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that nitrile-containing pharmaceuticals, which include compounds like n-(sec-butyl)-4-quinazolinamine, have been approved for a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to interact with their targets, leading to changes that can improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
It’s worth noting that the manipulation of metabolic pathways controlled by signaling molecules has been a focus in the study of similar compounds .
Pharmacokinetics
The presence of the nitrile group in similar compounds has been associated with improved pharmacokinetic profiles .
Result of Action
The nitrile group in similar compounds has been associated with enhanced binding affinity to the target, which can lead to various cellular and molecular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, micro-topography and edaphic factors have been shown to influence the volatile oil components of similar compounds .
Propriétés
IUPAC Name |
N-butan-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9(2)15-12-10-6-4-5-7-11(10)13-8-14-12/h4-9H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKBVJVIWIVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5185877.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5185888.png)
![4-[6-(METHOXYCARBONYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID](/img/structure/B5185892.png)

![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5185923.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)
![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)

![4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid](/img/structure/B5185956.png)

